molecular formula C14H18N6O B5528758 3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5528758
M. Wt: 286.33 g/mol
InChI Key: GXVPGQDHEZKBIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to "3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine," involves various chemical reactions to introduce specific functional groups. For example, the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide produces 1,3,4-oxadiazole derivatives, while further reactions with hydrazine hydrate afford 4-amino-1,2,4-triazole derivatives. These reactions underscore the complexity and versatility of pyridazine synthesis (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the pyridazine ring, which significantly influences their chemical behavior. Studies involving density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been utilized to understand the molecular structure and interactions of pyridazine analogs, providing insights into their stability and reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine compounds undergo various chemical reactions, demonstrating their reactivity and potential for modification. For instance, reactions with carbon disulfide, potassium hydroxide, and hydrazine hydrate produce a range of derivatives, including triazoles and thiadiazoles, which highlight the chemical versatility of these compounds. The ability to undergo cycloaddition and form arylazo derivatives further exemplifies the rich chemistry of pyridazine derivatives (Deeb, El-Mariah, & Hosny, 2004).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of substituents on the pyridazine ring affects these properties, which can be tailored for specific applications. X-ray diffraction (XRD) techniques have been employed to elucidate the crystal structures of these compounds, providing valuable information on their physical characteristics (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of "3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine" and related compounds are defined by their functional groups and molecular interactions. These properties determine the compound's reactivity, stability, and potential biological activity. For example, the antimicrobial activity of some pyridazine derivatives has been attributed to their specific chemical structures, demonstrating the importance of chemical properties in defining the utility of these compounds (Deeb, El-Mariah, & Hosny, 2004).

properties

IUPAC Name

1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-5-6-20(17-11)14-4-3-13(15-16-14)19-9-7-18(8-10-19)12(2)21/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVPGQDHEZKBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

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